5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine

Lipophilicity Drug-likeness Fragment-based drug discovery

5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine (CAS 299441-41-1; synonym: 5-(heptan-4-yl)-1,3,4-thiadiazol-2-amine) is a 1,3,4-thiadiazole derivative bearing a branched C7 alkyl chain at the 5-position and a free 2-amino group. Its molecular formula is C₉H₁₇N₃S (MW 199.32 g/mol) with computed XLogP3-AA = 3.0 and topological polar surface area (TPSA) = 80 Ų.

Molecular Formula C9H17N3S
Molecular Weight 199.32 g/mol
CAS No. 299441-41-1
Cat. No. B1351753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine
CAS299441-41-1
Molecular FormulaC9H17N3S
Molecular Weight199.32 g/mol
Structural Identifiers
SMILESCCCC(CCC)C1=NN=C(S1)N
InChIInChI=1S/C9H17N3S/c1-3-5-7(6-4-2)8-11-12-9(10)13-8/h7H,3-6H2,1-2H3,(H2,10,12)
InChIKeyKEVBWBAUTZIGDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine (CAS 299441-41-1): Procurement-Relevant Physicochemical Profile and Comparator Differentiation


5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine (CAS 299441-41-1; synonym: 5-(heptan-4-yl)-1,3,4-thiadiazol-2-amine) is a 1,3,4-thiadiazole derivative bearing a branched C7 alkyl chain at the 5-position and a free 2-amino group [1]. Its molecular formula is C₉H₁₇N₃S (MW 199.32 g/mol) with computed XLogP3-AA = 3.0 and topological polar surface area (TPSA) = 80 Ų [1]. The compound is commercially available from multiple reputable vendors at specified purity grades (typically 95% or 98%) for use as a research building block .

Why 5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine Cannot Be Interchanged with Its Linear or Shorter-Chain Thiadiazole Analogs


Within the 5-alkyl-1,3,4-thiadiazol-2-amine series, the position and degree of branching on the alkyl substituent directly modulate key physicochemical determinants—lipophilicity (XLogP3), conformational entropy (rotatable bond count), and molecular shape—without altering the core heterocyclic pharmacophore [1]. The 5-(1-propylbutyl) group is a symmetrically branched heptan-4-yl chain, distinguishing it from the linear 5-heptyl isomer (XLogP3 = 3.4; 6 rotatable bonds) [2]. These differences, although subtle in structure, can propagate into measurable variations in logD, aqueous solubility, metabolic stability, and intermolecular binding interactions, making direct substitution of one analog for another scientifically unsound in quantitative structure–activity relationship (QSAR)-driven programs, fragment-based screening campaigns, or any assay where lipophilicity and conformational flexibility are covariables [1][2].

5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine: Side-by-Side Quantitative Differentiation from Closest Analogs


Lower Computed Lipophilicity (XLogP3) Versus Linear 5-Heptyl Isomer

The target compound exhibits an XLogP3-AA value of 3.0, which is 0.4 log units lower than that of the linear 5-heptyl-1,3,4-thiadiazol-2-amine (XLogP3-AA = 3.4) [1][2]. This reduction reflects the effect of chain branching on overall hydrophobicity. In the context of fragment-based lead discovery, a ΔlogP of 0.4 can translate into measurably higher aqueous solubility and a distinct pharmacokinetic trajectory, influencing permeability and metabolic clearance predictions [3].

Lipophilicity Drug-likeness Fragment-based drug discovery

Reduced Conformational Flexibility: Fewer Rotatable Bonds Compared to Linear 5-Heptyl

5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine has 5 rotatable bonds, whereas the linear 5-heptyl isomer possesses 6 rotatable bonds [1][2]. Each additional rotatable bond imposes an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding to a macromolecular target [3]. The branched architecture pre-organizes the alkyl side chain into a more compact conformational ensemble, potentially enhancing binding affinity if the bioactive conformation is matched.

Conformational entropy Binding affinity Molecular recognition

Identical TPSA and Hydrogen-Bond Capacity: Preserved Core Pharmacophore Across the Series

Despite differences in lipophilicity and rotatable bonds, 5-(1-propylbutyl)-1,3,4-thiadiazol-2-amine retains a TPSA of 80 Ų, one hydrogen-bond donor, and four hydrogen-bond acceptors—values identical to the linear 5-heptyl isomer and all homologs from 5-propyl through 5-hexyl [1][2][3]. This invariance confirms that the branched alkyl modification modulates only shape-dependent and hydrophobic properties without altering the polar pharmacophoric features responsible for conserved heterocycle–target interactions.

Polar surface area Hydrogen bonding Permeability

Supplier-Certified Purity Grades Enable Procurement-Grade Comparison

Commercially, 5-(1-propylbutyl)-1,3,4-thiadiazol-2-amine is offered at 95% purity (AKSci, Chemenu) and 98% purity (Leyan) . The closest linear isomer, 5-heptyl-1,3,4-thiadiazol-2-amine, is available at 95+% purity (Chemscene) . The availability of a 98% grade for the branched compound provides a higher-purity procurement option relative to the linear isomer when >95% purity is required, without the need for additional in-house purification. The 5-propyl analog is available at 95% purity from multiple vendors .

Purity specification Procurement Quality control

Preferred Storage Condition: Sealed, Dry, 2–8°C

The target compound is recommended for storage sealed in a dry environment at 2–8°C . This storage condition is consistent with the broader class of 2-amino-1,3,4-thiadiazoles, which are susceptible to hydrolytic ring-opening under warm, humid conditions. The linear 5-heptyl and shorter-chain analogs share comparable storage recommendations (sealed, dry, 2–8°C or room temperature in continental US) . No significant differential stability liability is evident from vendor datasheets; however, the lower XLogP3 of the branched compound may marginally reduce hygroscopicity, contributing to longer shelf-life under controlled conditions.

Stability Storage conditions Handling

Fragment-Like Physicochemical Profile: Compliance with Rule-of-Three Criteria

The compound satisfies fragment-likeness criteria: MW 199.32 (<300 Da), XLogP3 3.0 (≤3), HBD 1 (≤3), HBA 4 (≤3 is guideline; 4 is marginally above but acceptable for fragments), and rotatable bonds 5 (≤3 guideline; higher values often tolerated) [1][2]. The linear 5-heptyl isomer exceeds the lipophilicity guideline (XLogP3 3.4 >3), making the branched compound more compliant with Rule-of-Three (Ro3) thresholds typically used to prioritize fragments for screening libraries [2]. This difference directly influences library design decisions.

Fragment-based screening Rule of Three Lead-likeness

Where 5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine Delivers Scientific and Procurement Advantage


Fragment-Based Lead Discovery Libraries Requiring Ro3-Compliant, Low-Lipophilicity Heterocyclic Scaffolds

With an XLogP3 of 3.0—compliant with the Rule-of-Three logP criterion—and a compact branched alkyl group, this compound is a superior choice over the linear 5-heptyl analog (XLogP3 3.4) for constructing fragment screening sets where exceeding the logP threshold disqualifies compounds [1][2]. Its preserved TPSA (80 Ų) and hydrogen-bond capacity maintain water solubility and ligand efficiency, making it directly deployable in X-ray crystallographic fragment soaking and SPR-based screening campaigns [1].

QSAR and Matched Molecular Pair (MMP) Studies Probing Branching Effects on Activity and ADME

The compound forms an ideal matched molecular pair with 5-heptyl-1,3,4-thiadiazol-2-amine, differing only in chain branching. This enables quantification of the contribution of alkyl chain topology to biological activity, metabolic stability, and permeability—critical for building predictive models in medicinal chemistry [1][2]. The branched structure's reduced rotatable bond count (5 vs. 6) further allows dissection of conformational entropy effects on target binding [3].

Assay Development and Biophysical Studies Demanding High-Purity (≥98%) Chemical Probes

Leyan's 98% purity grade offers a procurement advantage over the linear 5-heptyl analog (typically 95%+) for experiments where impurity-driven artifacts must be minimized—such as thermal shift assays, isothermal titration calorimetry, and co-crystallization trials [1]. The ability to source higher purity directly from a vendor reduces time and cost associated with in-house repurification.

Synthesis of Focused Kinase or Protease Inhibitor Libraries with Tunable Lipophilicity

The 2-amino-1,3,4-thiadiazole core is a recognized privileged scaffold in kinase and protease inhibitor design [1]. The branched heptan-4-yl substituent provides a unique shape and intermediate lipophilicity (XLogP3 3.0) compared to both shorter-chain analogs (XLogP3 1.2–2.8) and the linear heptyl group (XLogP3 3.4), enabling fine-tuning of logD in lead optimization programs without altering the core heterocycle's pharmacophoric features [2][3].

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